N-(4-anilinophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide
Overview
Description
N-(4-anilinophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes an aniline group, a dichlorophenyl group, and a sulfonyl-methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Step 1: Formation of the aniline derivative through a nucleophilic substitution reaction.
Step 2: Introduction of the dichlorophenyl group via a coupling reaction.
Step 3: Sulfonylation to introduce the sulfonyl-methylamino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-anilinophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-anilinophenyl)-2-[(2,4-dichlorophenyl)sulfonyl-methylamino]acetamide
- N-(4-anilinophenyl)-2-[(2,5-difluorophenyl)sulfonyl-methylamino]acetamide
Uniqueness
N-(4-anilinophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3S/c1-26(30(28,29)20-13-15(22)7-12-19(20)23)14-21(27)25-18-10-8-17(9-11-18)24-16-5-3-2-4-6-16/h2-13,24H,14H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNRRIGPSAKLOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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